molecular formula C13H10BrNO2 B1275007 2-bromo-N-(4-hydroxyphenyl)benzamide CAS No. 92059-97-7

2-bromo-N-(4-hydroxyphenyl)benzamide

Cat. No.: B1275007
CAS No.: 92059-97-7
M. Wt: 292.13 g/mol
InChI Key: ORCHLSBZTUMRNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-hydroxyphenyl)benzamide typically involves the bromination of N-(4-hydroxyphenyl)benzamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce quinones .

Scientific Research Applications

2-bromo-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-hydroxyphenyl)benzamide is unique due to its specific bromination pattern and the presence of both hydroxyl and amide functional groups. This combination allows for diverse chemical reactivity and a wide range of applications in scientific research .

Properties

IUPAC Name

2-bromo-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCHLSBZTUMRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403650
Record name 2-bromo-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92059-97-7
Record name 2-bromo-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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